molecular formula C6H8N4S B11763780 N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine

N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine

Cat. No.: B11763780
M. Wt: 168.22 g/mol
InChI Key: BRMMPBQDUDFUTL-UHFFFAOYSA-N
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Description

N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine is a heterocyclic compound that features both imidazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with an imidazole derivative under controlled temperature and pH conditions . The reaction may require catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include steps such as purification through recrystallization and quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can produce various substituted imidazole-thiazole compounds .

Scientific Research Applications

N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-Dihydro-1H-imidazol-2-yl)thiazol-2-amine is unique due to its specific combination of imidazole and thiazole rings, which confer distinct biological activities and therapeutic potential. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and development .

Properties

Molecular Formula

C6H8N4S

Molecular Weight

168.22 g/mol

IUPAC Name

N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C6H8N4S/c1-2-8-5(7-1)10-6-9-3-4-11-6/h3-4H,1-2H2,(H2,7,8,9,10)

InChI Key

BRMMPBQDUDFUTL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=NC=CS2

Origin of Product

United States

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